molecular formula C13H15NO4 B13646163 (R)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide

(R)-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide

Cat. No.: B13646163
M. Wt: 249.26 g/mol
InChI Key: MVGGHUWSNJKACX-LLVKDONJSA-N
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Description

®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrofuran ring, a methoxybenzyl group, and a carboxamide functional group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for ®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of ®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may play a role in modulating the compound’s biological activity by interacting with cellular receptors or enzymes. The tetrahydrofuran ring and carboxamide group may also contribute to the compound’s overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-5-oxotetrahydrofuran-2-carboxamide: Lacks the methoxy group, which may affect its biological activity.

    N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

®-N-(4-Methoxybenzyl)-5-oxotetrahydrofuran-2-carboxamide is unique due to the presence of the methoxybenzyl group, which may enhance its biological activity and chemical reactivity compared to similar compounds. The combination of the tetrahydrofuran ring and carboxamide group also contributes to its distinct properties .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(2R)-N-[(4-methoxyphenyl)methyl]-5-oxooxolane-2-carboxamide

InChI

InChI=1S/C13H15NO4/c1-17-10-4-2-9(3-5-10)8-14-13(16)11-6-7-12(15)18-11/h2-5,11H,6-8H2,1H3,(H,14,16)/t11-/m1/s1

InChI Key

MVGGHUWSNJKACX-LLVKDONJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)[C@H]2CCC(=O)O2

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCC(=O)O2

Origin of Product

United States

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